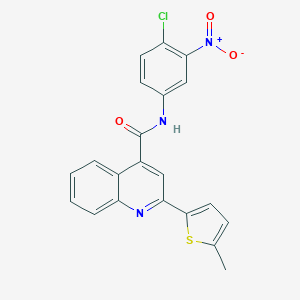![molecular formula C21H22ClN3O2 B333075 3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B333075.png)
3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a diethylamino phenyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(diethylamino)aniline to form an intermediate, which is then cyclized with methyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-thiazole-4-carboxamide
- 3-(2-fluorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(2-CHLOROPHENYL)-N~4~-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and diethylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22ClN3O2 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2/c1-4-25(5-2)16-12-10-15(11-13-16)23-21(26)19-14(3)27-24-20(19)17-8-6-7-9-18(17)22/h6-13H,4-5H2,1-3H3,(H,23,26) |
InChI Key |
LRYCSDGXHOCIJE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


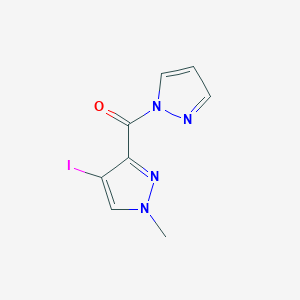
![Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332995.png)
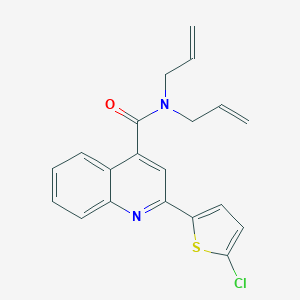
![1-[3-(4-Tert-butylphenyl)acryloyl]-4-{4-nitrophenyl}piperazine](/img/structure/B333000.png)
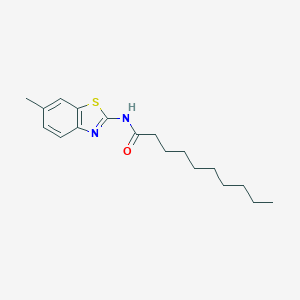
![2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B333004.png)
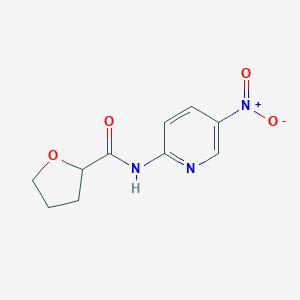

![(E)-N-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE](/img/structure/B333008.png)
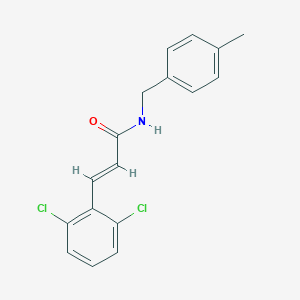
![6-Ethyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B333010.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(3-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B333011.png)
![Methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333012.png)
